molecular formula C6H13O5P B14578288 Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester CAS No. 61565-03-5

Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester

Cat. No.: B14578288
CAS No.: 61565-03-5
M. Wt: 196.14 g/mol
InChI Key: HWSKRBXAYGYPEY-UHFFFAOYSA-N
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Description

Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 1,4-dioxane ring and two methyl ester groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester typically involves the Michaelis–Arbuzov reaction. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate .

Industrial Production Methods: Industrial production of phosphonic acid esters often employs the Michaelis–Arbuzov reaction due to its efficiency and high yield. The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to prevent oxidation. The resulting esters can be purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also mimic phosphate groups, allowing it to interfere with biological processes that involve phosphorylation .

Comparison with Similar Compounds

Uniqueness: Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester is unique due to the presence of the 1,4-dioxane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonates and contributes to its diverse applications in various fields .

Properties

CAS No.

61565-03-5

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,4-dioxane

InChI

InChI=1S/C6H13O5P/c1-8-12(7,9-2)6-5-10-3-4-11-6/h6H,3-5H2,1-2H3

InChI Key

HWSKRBXAYGYPEY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1COCCO1)OC

Origin of Product

United States

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